(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

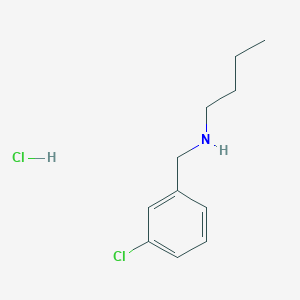

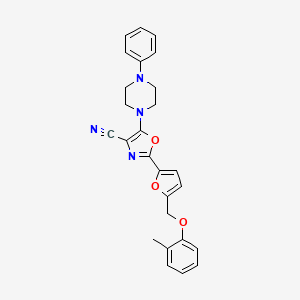

“®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is a chemical compound with the CAS Number: 1241682-84-7 . Its molecular weight is 300.2 . The IUPAC name for this compound is tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate .

Molecular Structure Analysis

The molecular formula of “®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is C13H18BrNO2 . The InChI code for this compound is 1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 .

Physical And Chemical Properties Analysis

The boiling point of “®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is 354.7±27.0C at 760 mmHg . The compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8C .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

"(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate" serves as a precursor in the synthesis of heterocyclic β-amino acids, demonstrating its utility in producing β-amino-5-pyrimidinepropanoic acid and derivatives through a sequence of reactions, including Heck coupling and Michael addition. This process highlights its role in peptide and peptidomimic synthesis, offering pathways to novel biochemical compounds (P. R. Bovy & J. G. Rico, 1993).

Structural Analysis and Conformation Study

The compound also plays a role in the structural analysis of L-cysteine derivatives, where it is used to study the conformation-stabilizing function of weak intermolecular bonding. This research reveals how specific molecular arrangements facilitate the retention of minimum energy conformations, contributing to our understanding of molecular stability and interaction (A. Kozioł et al., 2001).

Asymmetric Synthesis and Enantiopurity

In the realm of asymmetric synthesis, the compound is instrumental in creating enantiomerically pure tert-butyl(methyl)phenylsilanes, showcasing its importance in achieving high enantioselectivity. This process involves diastereomer separation and highlights the compound's role in producing optically active substances, critical for the development of chiral drugs and materials (P. Jankowski et al., 1999).

Pharmaceutical Development

The synthesis of neuroexcitant analogs, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), demonstrates the compound's potential application in pharmaceuticals. The process involves coupling enantiomerically pure glycine derivatives with bromomethyl derivatives to produce ATPA enantiomers, which are analogs of neuroexcitants and could have implications for neurological research and treatment (H. Pajouhesh et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHDTWQVSPQQQZ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

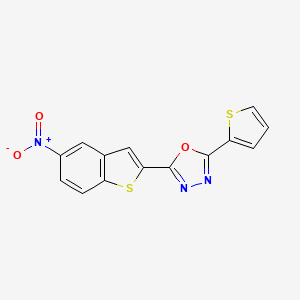

![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)

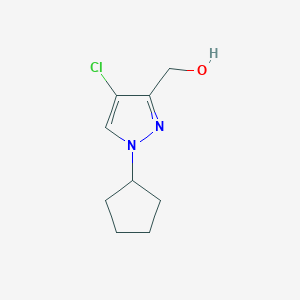

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)

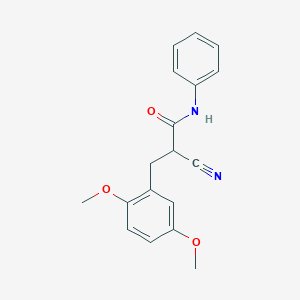

![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)